Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound, identified by CAS number 1216588-13-4, is a hydrochloride salt of a synthetic heterocyclic molecule featuring a benzothiazole carboxamido group, a benzyl-substituted tetrahydrothieno-pyridine core, and a methyl ester moiety. Safety guidelines emphasize handling precautions (e.g., avoiding heat sources and ensuring proper labeling) .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2.ClH/c1-30-24(29)21-17-9-10-27(12-15-5-3-2-4-6-15)13-20(17)32-23(21)26-22(28)16-7-8-18-19(11-16)31-14-25-18;/h2-8,11,14H,9-10,12-13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUZEUJUDZMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety along with a thieno[2,3-c]pyridine framework. The unique structural arrangement contributes to its diverse biological activities. The presence of multiple functional groups allows for various interactions with biological targets.
- Anticancer Activity : The compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, similar compounds with the benzo[d]thiazole structure have shown promising results against various cancer cell lines, including MCF-7 and HeLa cells .
- Antimicrobial Properties : The benzo[d]thiazole core is known for its antimicrobial activity. Research suggests that derivatives of this compound can exhibit significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Anticancer Studies
A study evaluating a range of benzo[d]thiazole derivatives demonstrated that compounds similar to methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance:
Antimicrobial Activity
In vitro studies have shown that derivatives of the compound possess significant antimicrobial activity:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Structure | Anticancer, Antimicrobial |
| 2-(Methylthio)benzothiazole | Structure | Antimicrobial |
| Benzothiazole Derivative | Structure | Anticancer |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Benzothiazole derivatives have been shown to exhibit significant activity against various strains of bacteria and fungi. The structure of methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suggests that it may share similar properties with other benzothiazole derivatives known for their anti-tubercular activity.
Case Study: Anti-Tubercular Activity
A review of benzothiazole-based compounds indicated that new derivatives have been synthesized with promising anti-tubercular properties. For instance, compounds derived from the benzothiazole scaffold demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with varying degrees of potency. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance activity against resistant strains of tuberculosis .
Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 99 |
| 7b | 0.32 | 97 |
| 7c | 0.32 | 96 |
| INH | 0.2 | - |
Synthesis Methodologies
The synthesis of this compound typically involves several advanced synthetic techniques. These include:
- Knoevenagel Condensation : This method has been widely utilized for synthesizing various benzothiazole derivatives by reacting carbonyl compounds with malonic acid derivatives.
- Molecular Hybridization : This approach combines different pharmacophores to create novel compounds with enhanced biological activity.
Case Study: Synthesis Pathway
In a recent study, researchers employed a multi-step synthesis involving the reaction of benzothiazole derivatives with amines and carboxylic acids under controlled conditions to yield the target compound efficiently. The use of microwave irradiation significantly reduced reaction times and improved yields compared to traditional methods .
Pharmacological Insights
Pharmacological studies indicate that this compound may exhibit additional biological activities beyond antimicrobial effects:
- Anticancer Properties : Some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines. Investigating the compound's effects on apoptosis and cell cycle regulation could yield valuable insights into its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways is another area of interest. For example, inhibition of DprE1 has been linked to enhanced anti-tubercular effects in related compounds .
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Tetrahydrothienopyridine Formation
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | KOH (10% aq) | EtOH | 25°C | 0.5–1 h | 38–40 |
| Mannich Reaction | HCHO, RNH₂ | EtOH/DMF | Reflux | 2–3 min | 48–85 |
Functionalization with Benzyl and Ester Groups
The 6-benzyl substituent is introduced via nucleophilic alkylation of the tetrahydrothienopyridine nitrogen using benzyl bromide. The methyl ester at position 3 is installed through esterification of a carboxylic acid intermediate with methanol under acidic conditions .
Table 2: Spectroscopic Data for Key Intermediates
| Compound | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| Tetrahydrothienopyridine core | 4.83 (d, H-4), 5.19 (d, H-5) | 46.9 (C-4), 55.9 (C-5) | 2195 (C≡N) |
| Benzyl derivative | 7.20–7.52 (m, Ar-H) | 128.0–135.1 (Ar-C) | 1675 (C=O) |
Table 3: Benzo[d]thiazole Synthetic Protocol
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | KSCN, Br₂ | AcOH, 10°C → RT | 70–85 |
| Aminolysis | NH₃ (aq) | Methanol, reflux | 65–78 |
Amide Coupling and Final Assembly
The benzo[d]thiazole-6-carboxamide is conjugated to the tetrahydrothienopyridine core via a carbodiimide-mediated coupling (e.g., EDCl/HOBt). The hydrochloride salt forms by treating the free base with HCl in methanol .
Table 4: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp. | Time | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | RT | 24 h | 72 |
| DCC/DMAP | CH₂Cl₂ | 0°C → RT | 12 h | 68 |
Mechanistic Insights and Challenges
-
Cyclization Kinetics : DFT studies on related dihydrothiophenes reveal that intramolecular S2 substitution or nucleophilic addition-elimination pathways dictate regioselectivity .
-
Side Reactions : Competing hydrolysis of the methyl ester or over-alkylation of the benzyl group necessitates careful stoichiometric control.
Analytical Validation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure shares similarities with several thieno-pyridine and benzothiazole derivatives, enabling comparisons based on synthesis, substituent effects, and physicochemical properties.
Key Observations
Structural Complexity and Pharmacophores: The target compound integrates a benzothiazole carboxamido group, a feature absent in the simpler ethyl ester derivative (I) . Compounds like 11a and 2d employ nitrile or nitro groups, which enhance electrophilicity and may influence binding affinity .
Compound 2d employs a one-pot two-step reaction with moderate yield (55%), highlighting challenges in scaling complex heterocycles .
Thermal and Spectral Properties :
Q & A
How can the molecular structure of this compound be experimentally confirmed?
Basic Question
Methodological Answer:
The molecular structure can be confirmed via single-crystal X-ray diffraction (SCXRD) . Key steps include:
- Growing high-quality crystals using slow evaporation or diffusion methods in polar solvents (e.g., ethanol/DMF mixtures).
- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Using SHELX programs (e.g., SHELXL) for structure refinement, focusing on resolving bond lengths, angles, and torsional parameters to validate the benzothiazole and tetrahydrothienopyridine moieties .
- Cross-validating results with NMR (e.g., H, C, and 2D techniques like COSY/HMBC) and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
What strategies resolve contradictions in crystallographic data during refinement?
Advanced Question
Methodological Answer:
Contradictions often arise from disordered solvent molecules, twinning, or poor data resolution. Solutions include:
- Applying TWINLAW in SHELXL to model twinned data, particularly for high-symmetry space groups.
- Using SQUEEZE (PLATON) to account for disordered solvent contributions without overinterpreting electron density .
- Iteratively refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms while fixing unstable parameters (e.g., using ISOR restraints).
- Cross-checking hydrogen bonding networks with geometric parameters from similar structures (e.g., ethyl-substituted analogs in Acta Crystallographica reports) .
What are common synthetic impurities in this compound, and how are they characterized?
Basic Question
Methodological Answer:
Impurities often arise from:
- Incomplete benzylation at the tetrahydrothienopyridine nitrogen, detected via LC-MS (unreacted precursor at m/z ~300–350).
- Hydrolysis of the methyl ester under acidic conditions, identified by H NMR (disappearance of the ester –OCH peak at δ ~3.8 ppm).
- Byproducts from cyclization side reactions , characterized by HPLC-PDA (retention time shifts) and HRMS (unexpected m/z values) .
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) or recrystallization in ethyl acetate/hexane mixtures to isolate the target compound .
How can reaction conditions be optimized for analogs with similar scaffolds?
Advanced Question
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while acetic acid/acetic anhydride mixtures promote cyclization (e.g., thiophene ring closure) .
- Catalyst screening : Lewis acids (e.g., ZnCl) or Pd catalysts for Suzuki couplings to install benzyl/benzothiazole groups.
- Reaction monitoring : In situ FTIR to track amide bond formation (disappearance of –NH stretches at ~3300 cm).
- Temperature control : Reflux (~110°C) for 6–8 hours balances yield and decomposition risks, as demonstrated in ethyl-substituted analogs .
What spectroscopic features distinguish the benzo[d]thiazole moiety in this compound?
Basic Question
Methodological Answer:
Key spectroscopic identifiers:
- H NMR : Aromatic protons on the benzothiazole ring appear as doublets (δ ~7.5–8.5 ppm, J = 8–10 Hz) due to vicinal coupling.
- C NMR : The thiazole C-2 and C-6 carbons resonate at δ ~155–165 ppm (deshielded due to electron-withdrawing N and S atoms).
- IR : Thiazole C=N stretch at ~1600 cm and amide C=O stretch at ~1680 cm .
- UV-Vis : π→π* transitions in the benzothiazole ring produce absorbance maxima at ~270–290 nm (ε > 10 L·mol·cm) .
How are discrepancies between experimental and computational data (e.g., DFT) reconciled?
Advanced Question
Methodological Answer:
Discrepancies often involve bond lengths, torsional angles, or electronic properties. Mitigation strategies:
- Benchmarking computational methods : Use B3LYP/6-31G(d) for geometry optimization, comparing with SCXRD-derived parameters (e.g., benzyl group torsion angles) .
- Incorporating solvent effects : PCM models in DFT simulations to mimic experimental conditions (e.g., DMSO dielectric constant = 46.7).
- Vibrational analysis : Overlay computed IR spectra (with scaling factors) onto experimental data to validate assignments, particularly for ambiguous peaks .
- Energy decomposition analysis (EDA) : Identify steric clashes (e.g., benzyl-thienopyridine interactions) that may distort experimental geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
